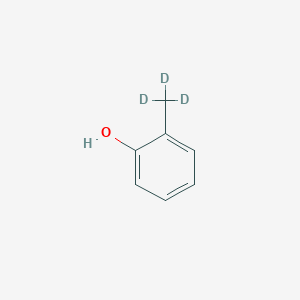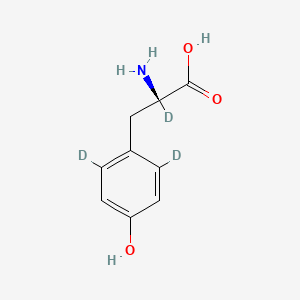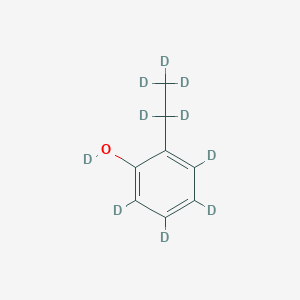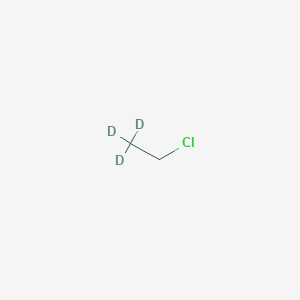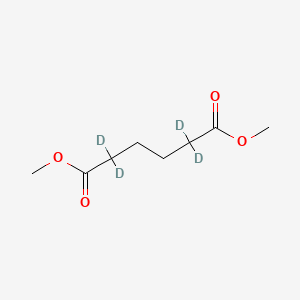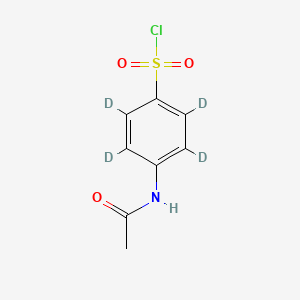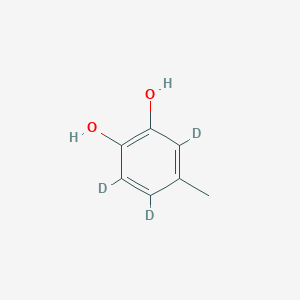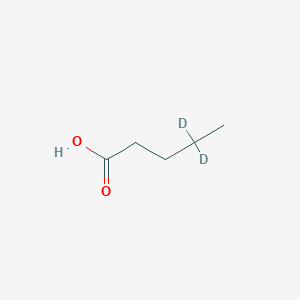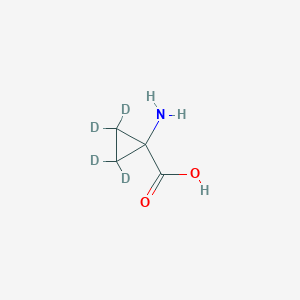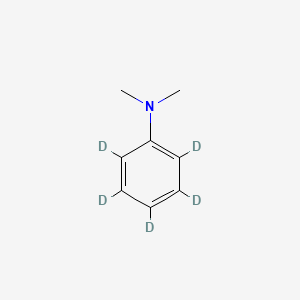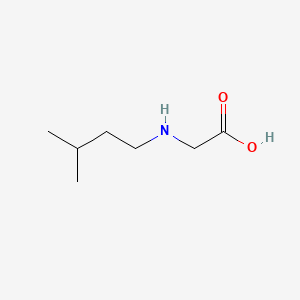
Isovalerylglycine
Vue d'ensemble
Description
Isovalerylglycine, also known as 2-methylbutyrylglycine, is a metabolite that is produced in the body during the breakdown of the branched-chain amino acid, leucine. Isovalerylglycine has been found to be elevated in certain metabolic disorders, such as isovaleric acidemia, and has been studied for its potential use as a biomarker for these conditions.
Applications De Recherche Scientifique
1. Prenatal Diagnosis of Isovaleric Acidemia
Isovalerylglycine plays a crucial role in the prenatal diagnosis of Isovaleric Acidemia (IA), a rare metabolic disorder. A study developed a stable isotope dilution method for measuring isovalerylglycine in amniotic fluid and urine, facilitating early diagnosis of IA in fetuses. This technique proved highly accurate and reliable for prenatal detection (Hine et al., 1986).
2. Identification in Isovaleric Acidemia
Isovalerylglycine has been identified as a significant compound in the urine of patients with isovaleric acidemia, an inborn error of leucine metabolism. Its identification supports the understanding of the enzyme defect in these patients at the conversion level of isovaleryl coenzyme A to β-methylcrotonyl coenzyme A (Tanaka & Isselbacher, 1967).
3. Altered Metabolism of Glycine in Isovaleric Acidemia
Research has shown that isovalerylglycine can indicate altered glycine metabolism in patients with isovaleric acidemia. The presence of isovalerylglycine in urine and its significant quantities suggest a compensatory mechanism for eliminating toxic amounts of isovaleric acid from the body, thus impacting overall glycine metabolism (Ando et al., 1971).
4. Role in L-Carnitine Therapy for Isovaleric Acidemia
Isovalerylglycine's formation is affected by L-carnitine therapy in isovaleric acidemia patients. L-carnitine facilitates the removal of isovaleryl-coenzyme A, leading to changes in the excretion of isovalerylglycine. This insight helps in optimizing treatment strategies for isovaleric acidemia (Roe et al., 1984).
5. Therapeutic Role in Glycine Supplement
Isovalerylglycine's production can be influenced by glycine supplements in isovaleric acidemia patients. Studies have quantified the optimum relationship between dietary leucine restriction and glycine supplements, highlighting the therapeutic benefits of managing isovalerylglycine levels (Naglak et al., 1987).
Propriétés
IUPAC Name |
2-(3-methylbutylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-6(2)3-4-8-5-7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZPWUNPTQDABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178236 | |
| Record name | N-Isovalerylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Methylbutyl)amino]acetic acid | |
CAS RN |
23590-18-3 | |
| Record name | N-Isovalerylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023590183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Isovalerylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



